3-Chloro-2-fluoropyridin-4-amine
Description
Molecular Formula: C₅H₄ClFN₂ SMILES: C1=CN=C(C(=C1N)Cl)F InChIKey: BKHPSWYVEZDBIL-UHFFFAOYSA-N Structural Features: A pyridine ring substituted with chlorine at position 3, fluorine at position 2, and an amino group at position 4. This arrangement creates distinct electronic and steric properties, making it valuable in pharmaceutical and agrochemical synthesis .
Properties
IUPAC Name |
3-chloro-2-fluoropyridin-4-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClFN2/c6-4-3(8)1-2-9-5(4)7/h1-2H,(H2,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKHPSWYVEZDBIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1N)Cl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClFN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40704595 | |
| Record name | 3-Chloro-2-fluoropyridin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40704595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.55 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1227577-11-8 | |
| Record name | 3-Chloro-2-fluoropyridin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40704595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-chloro-2-fluoropyridin-4-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-2-fluoropyridin-4-amine typically involves the halogenation of pyridine derivatives. One common method is the reaction of 3-chloro-2-fluoropyridine with ammonia in the presence of a palladium-based catalyst. The reaction occurs in an organic solvent, and the product is purified using a series of filtration and washing steps .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale halogenation reactions under controlled conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 3-Chloro-2-fluoropyridin-4-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can undergo substitution reactions with various nucleophiles or electrophiles.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as primary or secondary amines, often in the presence of a base like sodium hydride or potassium carbonate, are used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used under controlled conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products:
Scientific Research Applications
3-Chloro-2-fluoropyridin-4-amine has several scientific research applications, including:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.
Material Science: The compound is used in the development of advanced materials with specific electronic and optical properties.
Agricultural Chemistry: It serves as a building block for the synthesis of agrochemicals, including herbicides and pesticides.
Mechanism of Action
The mechanism of action of 3-Chloro-2-fluoropyridin-4-amine depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of chlorine and fluorine atoms can enhance the compound’s binding affinity and selectivity for these targets, thereby modulating biological pathways involved in disease processes .
Comparison with Similar Compounds
Collision Cross-Section (CCS) Data :
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]+ | 147.01198 | 121.1 |
| [M+Na]+ | 168.99392 | 134.6 |
| [M-H]- | 144.99742 | 122.4 |
| [M+Na-2H]- | 166.97937 | 128.7 |
Commercial Availability : The compound is listed in specialty chemical catalogs (e.g., CymitQuimica), indicating its relevance in research and industrial applications .
Comparison with Structurally Similar Compounds
Structural Analogues and Substitution Patterns
The following compounds share structural similarities with 3-Chloro-2-fluoropyridin-4-amine, differing primarily in halogen placement, substituent groups, or ring positions.
| Compound Name | Molecular Formula | Substituents (Positions) | Similarity Score | Key Differences |
|---|---|---|---|---|
| 5-Chloro-4-fluoropyridin-2-amine | C₅H₄ClFN₂ | Cl (5), F (4), NH₂ (2) | 0.81 | Halogen and amine positions reversed |
| 5-Bromo-4-fluoropyridin-2-amine | C₅H₄BrFN₂ | Br (5), F (4), NH₂ (2) | 0.80 | Bromine replaces chlorine at position 5 |
| 3-Chloro-2,6-difluoropyridin-4-amine | C₅H₃ClF₂N₂ | Cl (3), F (2,6), NH₂ (4) | N/A | Additional fluorine at position 6 |
| 4-Fluoropyridin-2-amine | C₅H₅FN₂ | F (4), NH₂ (2) | 0.78 | Lacks chlorine; simpler substitution |
Electronic and Reactivity Comparisons
- 5-Chloro-4-fluoropyridin-2-amine : The reversed positions of chlorine (5) and fluorine (4) alter the electron-withdrawing effects. The amine at position 2 may enhance nucleophilic reactivity compared to the target compound’s amine at position 4 .
- Its higher polarizability could also influence binding in catalytic systems .
- 3-Chloro-2,6-difluoropyridin-4-amine : The additional fluorine at position 6 intensifies electron withdrawal, likely reducing basicity of the amine group at position 4. This compound is classified as a pharmaceutical intermediate, suggesting applications distinct from the target compound .
- This may make it preferable in reactions requiring minimal steric interference .
Biological Activity
3-Chloro-2-fluoropyridin-4-amine is a heterocyclic organic compound known for its significant biological activities, particularly in medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and potential applications based on current research findings.
Chemical Structure and Properties
Chemical Formula: CHClFN
Molecular Weight: 150.55 g/mol
CAS Number: 1227577-11-8
The compound features a pyridine ring substituted with chlorine and fluorine atoms at the 3 and 2 positions, respectively, and an amino group at position 4. This unique substitution pattern influences its reactivity and biological interactions.
This compound exhibits its biological activity primarily through the disruption of normal cellular processes, leading to cell death. This mechanism is particularly relevant in cancer research, where it has been studied for its potential as an anticancer agent. The compound interacts with various biomolecules, affecting gene expression and enzyme activity, which can alter cellular signaling pathways and metabolic processes.
Cellular Effects
Research indicates that fluorinated pyridines, including this compound, can significantly impact:
- Cell Signaling Pathways: Modulating pathways that regulate cell growth and apoptosis.
- Gene Expression: Influencing transcription factors involved in oncogenesis.
- Metabolic Pathways: Interfering with enzymes that are crucial for cellular metabolism.
Medicinal Chemistry
This compound serves as an intermediate in synthesizing various pharmaceutical compounds targeting neurological disorders and inflammatory diseases. Its unique structure allows for modifications that enhance potency and selectivity against specific biological targets .
Case Studies
- BCL6 Inhibition: In a study focused on B-cell lymphoma, derivatives of pyridine compounds were optimized to inhibit BCL6, a transcriptional repressor involved in cancer progression. The modification of the pyridine scaffold led to the discovery of potent inhibitors with low nanomolar activity .
- Anticancer Activity: In vitro studies demonstrated that similar fluorinated pyridine compounds exhibited antiproliferative effects across multiple cancer cell lines, including HeLa (cervical carcinoma) and CEM (human T-lymphocyte cells), showcasing IC values in the low micromolar range .
Comparative Analysis with Similar Compounds
A comparative analysis reveals how this compound stands against other related compounds:
| Compound Name | Structure Characteristics | Biological Activity |
|---|---|---|
| This compound | Cl at position 3, F at position 2, NH at position 4 | Anticancer properties; disrupts cellular processes |
| 2-Chloro-3-fluoropyridin-4-amine | Cl at position 2, F at position 3 | Moderate activity; less potent than the target compound |
| 3-Chloro-4-fluoropyridin-2-amine | Cl at position 3, F at position 4 | Similar but less effective in specific applications |
The unique positioning of substituents in this compound enhances its nucleophilicity and reactivity compared to its analogs, making it a more effective candidate for drug development.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
